1-Bromo-2-methyl-3-buten-2-ol
Overview
Description
1-Bromo-2-methyl-3-buten-2-ol, also known as 2-Bromo-3-methyl-2-buten-1-ol, is a chemical compound with the molecular formula C5H9BrO . It is also referred to by other names such as γ,γ-Dimethylallyl bromide, Prenyl bromide, 3-Methyl-2-butenyl bromide, 3-Methylcrotyl bromide, 3,3-Dimethylallyl bromide, and Isoprenyl bromide .
Synthesis Analysis
The synthesis of 1-Bromo-2-methyl-3-buten-2-ol can be achieved through the reaction of isoprene, hydrogen peroxide, and commercial hydrobromic acid . This reaction gives 1-bromo-2-methyl-3-buten-2-ol, which can then be converted to isoprene oxide through low-temperature dehydrobromination .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-methyl-3-buten-2-ol consists of a bromine atom attached to a carbon atom of a 3-methyl-2-buten-2-ol molecule . The molecule has a double bond between two of the carbon atoms, and a hydroxyl group (-OH) attached to another carbon atom .Chemical Reactions Analysis
The primary chemical reaction involving 1-Bromo-2-methyl-3-buten-2-ol is its conversion to isoprene oxide. This is achieved through a process of low-temperature dehydrobromination . The reaction mechanism involves protonation of the alcohol, formation of carbocations, and nucleophilic attack by the bromide ion .Physical And Chemical Properties Analysis
1-Bromo-2-methyl-3-buten-2-ol has a density of 1.4±0.1 g/cm³, a boiling point of 192.8±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has a molar refractivity of 34.2±0.3 cm³, and a polar surface area of 20 Ų . The compound is also characterized by a flash point of 70.4±22.6 °C .Scientific Research Applications
Organic Synthesis and Heterocycles Production : 1-Bromo-3-buten-2-one, a related compound, has been identified as a valuable building block in organic synthesis. It has been used to yield moderate 5-membered-aza-heterocycles when reduced with lithium aluminium hydride. However, the synthesis of 5-membered-carbocycles using this compound has been found to be unsatisfactory (Westerlund, Gras, & Carlson, 2001).
Aldehyde Allylation : Another study shows that 1-Bromo-2-butene preferentially causes syn-allylation of aldehydes with tin(II) iodide and tetrabutylammonium bromide to produce 1-substituted syn-2-methyl-3-butene (Masuyama, Kishida, & Kurusu, 1996).
Photodissociation and Radical Formation : Research on the photodissociation of 2-bromo-1-butene at 193 nm has revealed that 1-buten-2-yl radicals undergo C-C fission to form propargyl and methyl, and C-H fission to form H + 1-butyne (Miller, Krisch, Butler, & Shu, 2005).
Improved Synthesis Techniques : An improved synthesis method for 1-bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane, achieving 85-94% yield, has been developed. This method involves microwave activation for a more rapid synthesis (Carlson, Descomps, Mekonnen, Westerlund, & Havelková, 2011).
Biofuel Production : Microorganism-derived biofuels, such as 3-methyl-2-buten-1-ol, have been investigated for their potential to improve anti-knock properties in gasoline for spark ignition engines (Mack, Rapp, Broeckelmann, Lee, Lee, & Dibble, 2014).
Gas-Phase Reactions in Atmospheric Chemistry : Studies on the kinetics of the gas-phase reaction of unsaturated alcohols like 2-buten-1-ol with nitrate radicals have shown a strong dependence on the reaction conditions. These findings have implications for atmospheric chemistry and ozone depletion (Noda, Nyman, & Langer, 2002).
Catalysis and Chemical Reactions : The copper-catalyzed intramolecular O-vinylation of vinyl bromides with alcohols leading to 4-exo ring closure has been explored, showing a preference for this mode of cyclization (Fang & Li, 2007).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-methylbut-3-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDKFXGQEDWIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methylbut-3-en-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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